1,1,3,3-Tetraallyloxypropane

Description

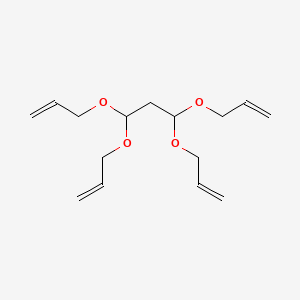

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrakis(prop-2-enoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h5-8,14-15H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDSGVZOLMNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CC(OCC=C)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943931 | |

| Record name | 3-{1,3,3-Tris[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21379-91-9 | |

| Record name | 3,3′,3′′,3′′′-[1,3-Propanediylidenetetrakis(oxy)]tetrakis[1-propene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21379-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrakis(allyloxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021379919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{1,3,3-Tris[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrakis(allyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,3,3 Tetraallyloxypropane

Established Synthetic Pathways for Allyl Ether Formation

Traditional methods for creating allyl ethers provide a foundational framework for synthesizing polyallyloxy compounds like 1,1,3,3-tetraallyloxypropane. These pathways typically involve either direct alkylation of an alcohol or catalyzed reactions using allyl-containing reagents.

The most prominent alkylation-based approach for ether synthesis is the Williamson ether synthesis. byjus.com This reaction is a versatile and widely used method in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers. wikipedia.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide to form an ether. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this method would conceptually start from a polyol precursor, 1,1,3,3-tetrahydroxypropane (the hydrated form of malonaldehyde). This polyol is first treated with a strong base to form the corresponding tetra-alkoxide. The subsequent reaction with an allyl halide, such as allyl chloride or allyl bromide, yields the final product.

The general reaction is as follows: HOCH₂CH(OH)CH(OH)₂ + 4 Base → ⁻OCH₂CH(O⁻)CH(O⁻)₂ + 4 Base-H⁺ ⁻OCH₂CH(O⁻)CH(O⁻)₂ + 4 CH₂=CHCH₂-X → (CH₂=CHCH₂O)₂CHCH₂CH(OCH₂CH=CH₂)₂ + 4 X⁻

A significant challenge in applying this method to polyols is achieving complete etherification without generating a mixture of partially allylated products. cdnsciencepub.com Reaction conditions must be carefully controlled to drive the reaction to completion. The choice of base and solvent is critical; strong bases like sodium hydride (NaH) are often used in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the formation of the alkoxide and facilitate the SN2 reaction. cdnsciencepub.comjk-sci.com

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Polyallyl Ethers

| Component | Example Reagents | Role in Reaction | Reference |

|---|---|---|---|

| Polyol Precursor | Pentaerythritol, Trimethylolpropane, Glycerol | Source of the alcohol hydroxyl groups. | cdnsciencepub.com |

| Allylating Agent | Allyl chloride, Allyl bromide | Provides the allyl group; acts as the electrophile. | jk-sci.com |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH) | Deprotonates the hydroxyl groups to form the nucleophilic alkoxide. | jk-sci.com |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the SN2 mechanism. | jk-sci.com |

While the term "esterification" typically refers to the formation of an ester linkage (R-COO-R'), certain methods utilize allyl esters or related compounds as allylating agents to form ether bonds (R-O-R'). These reactions are not direct esterifications but rather transition-metal-catalyzed allylation reactions. For instance, alcohols can be O-allylated using allyl acetate (B1210297) in the presence of an iridium catalyst. This process involves the exchange of the acetate group for an alcohol, forming an allyl ether. Similarly, palladium catalysts can be employed to react phenols with vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers. nih.gov

These catalyzed reactions offer an alternative to the classical Williamson synthesis, often proceeding under milder conditions. The application to this compound synthesis would involve the reaction of the polyol precursor with an allylating agent like allyl acetate or an allyl carbonate, mediated by a suitable transition metal catalyst.

Novel and Green Synthesis Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For polyallyloxy compounds, this involves exploring advanced catalytic systems and sustainable methodologies that increase yields, selectivity, and reduce waste.

To overcome the limitations of classical methods, various catalytic systems have been developed to improve the efficiency of allylation reactions. Phase-transfer catalysis (PTC) is a powerful technique that enhances the reactivity of the Williamson ether synthesis. jk-sci.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into an organic phase containing the allyl halide, thereby accelerating the reaction under milder, two-phase conditions.

Transition metal catalysis also plays a crucial role. Catalysts based on palladium, iridium, gold, and iron have been shown to effectively mediate the formation of allyl ethers. google.com For example, palladium-catalyzed reactions can achieve high yields for the synthesis of allylic aryl ethers under mild conditions. nih.gov These catalysts can offer high selectivity, reducing the formation of byproducts that can occur in traditional high-temperature, strongly basic reactions.

The principles of green chemistry are increasingly being applied to the synthesis of allyl ethers. A key strategy is the use of solvent-free reaction conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. For polyols, reactions can sometimes be conducted using an excess of one of the liquid reactants as the solvent medium.

The use of dimethyl sulfoxide (DMSO) as a solvent in the Williamson synthesis has been shown to significantly increase reaction rates and yields compared to using the parent alcohol as the solvent, providing a more efficient process. cdnsciencepub.com Furthermore, developing recyclable catalysts, such as magnetically separable heterogeneous catalysts, represents a significant advance in sustainable synthesis. These catalysts can be easily removed from the reaction mixture using a magnet and reused multiple times, minimizing waste and catalyst cost.

Purification and Characterization Techniques for Synthetic Intermediates and Final Product Purity Assessment

Following synthesis, rigorous purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for polyether compounds include vacuum distillation, extraction, and column chromatography. google.com For products that are oligomeric or polymeric in nature, a standard method involves repeated cycles of dissolving the crude product in a suitable solvent and precipitating it by adding a non-solvent. researchgate.net This process effectively removes low-molecular-weight impurities like unreacted monomers and residual catalysts. researchgate.net

The structural confirmation and purity assessment of the final product and any isolated intermediates rely on a combination of spectroscopic methods. ucsb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H-NMR provides information on the ratio of different proton environments, confirming the presence of the allyl group's vinylic protons and the methylene (B1212753) protons adjacent to the ether oxygen. ¹³C-NMR confirms the carbon skeleton of the molecule. mdpi.comresearchgate.netresearchgate.net Quantitative NMR (qNMR) can be used to determine the purity of the sample with high accuracy. ox.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify functional groups. For this compound, key absorption bands would include the C-O-C ether stretch, the C=C stretch of the allyl group, and the =C-H bonds of the vinyl group. Crucially, the absence of a broad O-H stretching band would confirm the complete etherification of the precursor polyol. nih.gov

Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound, confirming that the target molecule has been formed.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the purified compound, which can be compared against the theoretical values calculated from the molecular formula.

Table 2: Predicted Spectroscopic Data for the Characterization of this compound

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H-NMR (ppm) | CH₂=CH- (vinylic) | δ 5.8-6.0 | rsc.org |

| CH₂=CH- (vinylic) | δ 5.1-5.3 | rsc.org | |

| -O-CH₂-CH=CH₂ (allylic) | δ 3.9-4.1 | rsc.org | |

| -CH-CH₂-CH- (propane backbone) | δ 1.8-2.2 (t), δ 4.5-4.8 (t) | rsc.org | |

| ¹³C-NMR (ppm) | CH₂=CH- | δ 134-136 | researchgate.net |

| CH₂=CH- | δ 116-118 | researchgate.net | |

| -O-CH₂- | δ 68-72 | researchgate.net | |

| Propane (B168953) Backbone Carbons | δ 100-102 (acetal C), δ 40-45 (central CH₂) | researchgate.net | |

| FT-IR (cm⁻¹) | =C-H stretch (alkene) | 3050-3100 | nih.gov |

| C=C stretch (alkene) | 1640-1650 | nih.gov | |

| C-O-C stretch (ether) | 1080-1150 | nih.gov |

Scalability Considerations for Research and Development Quantities

The scaling up of the synthesis of this compound from laboratory to research and development (R&D) quantities introduces several considerations that are crucial for ensuring a safe, efficient, and reproducible process. While specific data for the large-scale synthesis of this compound is not extensively published, general principles of chemical process scale-up and data from analogous tetraalkoxypropane syntheses can provide valuable insights. google.com

Key considerations for scalability include:

Reaction Kinetics and Thermodynamics: The reaction is typically run under equilibrium conditions. On a larger scale, efficient mixing becomes critical to ensure homogenous reaction conditions and to facilitate the removal of the methanol (B129727) byproduct to drive the reaction to completion. The heat of reaction, while likely modest for this type of transformation, must be managed to maintain the optimal reaction temperature and prevent runaway reactions.

Precursor Handling: While allyl alcohol is a liquid at room temperature, making it easier to handle than gaseous reactants like methyl vinyl ether (which is used in some tetramethoxypropane syntheses), it is still a flammable and toxic substance. google.com Appropriate engineering controls and personal protective equipment are necessary for handling larger quantities.

Catalyst Selection and Removal: The choice of acid catalyst can impact the reaction rate and selectivity. For R&D quantities, a solid-supported acid catalyst might be considered to simplify removal after the reaction, as opposed to a homogeneous acid catalyst that would require a neutralization and extraction step, potentially complicating the workup procedure.

Purification: The purification of the final product on a larger scale will likely involve vacuum distillation. The efficiency of the distillation column and the ability to achieve the required vacuum are critical for obtaining high-purity this compound. The removal of any unreacted starting materials and the methanol byproduct must be efficient.

Process Safety: A thorough safety assessment is required before scaling up the synthesis. This includes understanding the flammability and toxicity of all reactants and products, the potential for side reactions, and the appropriate measures for emergency shutdown.

Interactive Data Table: Hypothetical Scaled-Up Reaction Parameters

The following table outlines a hypothetical comparison of reaction parameters for the synthesis of this compound at a laboratory scale versus an R&D scale, based on typical organic synthesis scale-up procedures.

| Parameter | Laboratory Scale (10 g) | R&D Scale (1 kg) | Considerations for Scale-Up |

| Reactant 1: 1,1,3,3-Tetramethoxypropane | ~5.8 g | ~580 g | Ensure purity of starting material. |

| Reactant 2: Allyl Alcohol | ~8.2 g (4.1 eq) | ~820 g (4.1 eq) | Handle in a well-ventilated fume hood with appropriate PPE. |

| Catalyst (e.g., p-Toluenesulfonic acid) | ~0.1 g | ~10 g | Consider a solid-supported catalyst for easier removal. |

| Solvent (optional, e.g., Toluene) | 50 mL | 5 L | Aids in azeotropic removal of methanol. |

| Reaction Temperature | 80-110 °C | 80-110 °C | Ensure even heating and monitor for exotherms. |

| Reaction Time | 4-8 hours | 6-12 hours | Monitor reaction progress by GC or TLC. |

| Workup | Neutralization, extraction, drying | Neutralization, extraction, drying (larger scale equipment) | May generate significant aqueous waste. |

| Purification | Vacuum Distillation | Fractional Vacuum Distillation | Requires a more efficient distillation setup. |

| Expected Yield | 70-85% | 65-80% | Yield may decrease slightly on scale-up due to handling losses. |

This table serves as a general guide, and specific parameters would need to be optimized during process development.

Advanced Chemical Reactivity and Mechanistic Studies of 1,1,3,3 Tetraallyloxypropane

Polymerization Dynamics of Tetra-Allyl Functional Groups

The polymerization of monomers containing allyl groups is known to be challenging via traditional free-radical pathways due to the high electron density of their double bonds. For multi-allyl ether monomers such as 1,1,3,3-tetraallyloxypropane, these challenges are amplified, yet they also open avenues for alternative polymerization mechanisms.

Radical Polymerization Mechanisms and Their Limitations

Conventional free-radical addition polymerization is often inefficient for allyl ether monomers. This is largely attributed to the prevalence of degradative chain transfer, a process that significantly hinders the formation of high molecular weight polymers.

A direct consequence of dominant degradative chain transfer is the formation of oligomers and low-molecular-weight polymers. nih.gov Instead of long polymer chains, the reaction yields shorter chains, often with degrees of polymerization in the oligomeric range. This is because the chain-growth process is frequently interrupted by the transfer reaction. As a result, achieving high-performance polymers with desirable mechanical properties through conventional radical polymerization of this compound is inherently difficult.

Cyclopolymerization and Cyclolinear Polymer Formation

An alternative and more effective polymerization pathway for multi-allyl monomers like this compound is cyclopolymerization. In this process, the multiple allyl groups within a single monomer unit react intramolecularly to form cyclic structures along the polymer backbone. This results in the formation of cyclolinear polymers, where cyclic units are connected by linear segments. This mechanism can lead to the formation of higher molecular weight polymers compared to traditional free-radical polymerization of mono-allyl monomers. nih.gov

Photoinduced Radical-Mediated Cyclization (RMC) in Allyl Ether Polymerization

Recent research has illuminated a more favorable mechanism for the polymerization of multi-allyl ether monomers, termed photoinduced Radical-Mediated Cyclization (RMC). nih.gov This mechanism circumvents the limitations of traditional free-radical addition and provides a pathway to higher molecular weight polymers. The RMC process is typically initiated by photolysis of an initiator.

The proposed mechanism for RMC involves a three-step sequence:

Hydrogen Abstraction (HAT): An initiator radical abstracts an allylic hydrogen atom from the methylene (B1212753) group of an allyl ether monomer. This generates an allyl ether radical with a delocalized π-bond.

Cyclization: The newly formed radical reacts with a double bond of a second allyl ether molecule to form a five-membered cyclopentane-like ring radical.

Chain Propagation: The cyclopentane-like ring radical then abstracts a hydrogen atom from a third allyl ether molecule, regenerating an allyl ether radical and propagating the chain.

This stepwise mechanism offers a more viable route for the polymerization of multi-allyl ethers.

The RMC mechanism represents a significant departure from the traditional free-radical addition (FRA) model. While FRA involves the direct addition of a radical to the double bond of the monomer, RMC is initiated by a hydrogen abstraction. This initial HAT step is considered more favorable than the direct addition for multi-allyl ether monomers. nih.gov The subsequent intramolecular cyclization is a key feature that distinguishes RMC and leads to the formation of the characteristic cyclopentane-like structures within the polymer chain. This mechanistic understanding corrects the previous misconception that the polymerization of allyl ether monomers proceeds primarily via FRA with degradative chain transfer. nih.gov

| Parameter | Traditional Free-Radical Addition (FRA) | Photoinduced Radical-Mediated Cyclization (RMC) |

| Initiation Step | Addition of radical to the double bond | Hydrogen abstraction from an allylic position |

| Key Intermediate | Primary carbon-centered radical | Resonance-stabilized allyl ether radical |

| Propagation | Successive addition to monomer double bonds | Cyclization to form a five-membered ring followed by hydrogen abstraction |

| Effect of Degradative Chain Transfer | High, leading to low molecular weight polymers | Minimized, allowing for higher molecular weight polymers |

| Primary Product Structure | Linear oligomers | Cyclolinear polymer with cyclopentane-like rings |

Mechanistic Role of 1,1,3,3 Tetraallyloxypropane in Electrochemical Systems

Application as an Electrolyte Additive in Lithium-Ion Batteries

1,1,3,3-Tetraallyloxypropane is proposed for use as an electrolyte additive specifically to enhance the performance of energy storage devices that employ silicon-based electrodes. nih.gov The primary strategy behind incorporating such additives is to form a uniform and stable SEI layer on the silicon anode's surface. nih.govnrel.gov An ideal SEI should be electronically insulating to prevent continuous electrolyte decomposition but ionically conductive to allow the passage of lithium ions. nih.govmdpi.com

The concentration of such additives in the electrolyte is typically low, generally less than 10% by weight. nih.gov The goal is for the additive to preferentially react and decompose on the electrode surface before the bulk electrolyte solvents, thereby dictating the properties of the resulting passivation layer. mdpi.com The presence of multiple reactive sites on the this compound molecule, specifically the four allyl groups, suggests its role as a cross-linking agent or monomer for in-situ polymerization on the electrode surface. nih.gov

Table 1: Proposed Application of this compound

| Feature | Description | Source |

|---|---|---|

| Compound | This compound | nih.gov |

| Application | Electrolyte Additive | nih.gov |

| Target Electrode | Silicon-Based Anodes | nih.gov |

| Primary Goal | Formation of a stable, uniform, and elastic Solid-Electrolyte Interphase (SEI) | nih.gov |

| Typical Concentration | < 10 wt% of the electrolyte | nih.gov |

Interfacial Chemistry and Solid-Electrolyte Interphase (SEI) Film Formation

The core function of this compound is to actively participate in the interfacial chemistry of the battery to form a robust SEI. The SEI is a passivation layer that forms on the anode surface during the initial charging cycles from the reductive decomposition of electrolyte components. mdpi.commdpi.com A stable SEI is critical for the long-term cyclability and safety of lithium-ion batteries. osti.gov

The chemical structure of this compound, featuring four polymerizable allyl groups and a flexible ether backbone, is designed to create a unique SEI. It is hypothesized that upon reduction at the anode surface, the allyl groups undergo electropolymerization. This process would form a cross-linked polymer network integrated into the SEI layer. nih.govresearchgate.net Such a polymeric structure is expected to provide greater mechanical flexibility and resilience compared to the more brittle inorganic components, like lithium carbonate (Li₂CO₃), that often form from conventional carbonate electrolytes. mdpi.comresearchgate.net

Furthermore, the ether backbone of the molecule may contribute to the formation of poly(ethylene oxide) (PEO)-like species within the SEI. nrel.govosti.gov Ether-based compounds are known to produce more elastic SEI layers, which are better suited to accommodate the physical stresses of silicon anode expansion. nrel.gov The resulting SEI is anticipated to be a dense, uniform, and conformal coating on the silicon particles, which is crucial for consistent and stable battery performance. osti.gov

A key role of an effective SEI-forming additive is to create a passivation layer that prevents further, continuous decomposition of the electrolyte. scirp.orgresearchgate.net By forming a stable and electronically insulating film, this compound is intended to mitigate degradative side reactions at both the anode and cathode interfaces.

While primarily targeted for the anode, additives can also influence the cathode-electrolyte interphase (CEI). A stable CEI is particularly important in high-voltage batteries where electrolyte oxidation is a significant cause of degradation. mdpi.comnmlett.org By preferentially polymerizing and forming a protective film, additives can passivate the cathode surface, although specific research on the oxidative stability and CEI-forming capability of this compound is not yet detailed in publicly available literature. The general principle is that a stable film can act as a physical barrier, reducing direct contact between the highly oxidized cathode material and the electrolyte solvents. mdpi.com

The primary function of this compound is to suppress the continuous reductive decomposition of the electrolyte at the anode surface. nih.gov During the initial lithiation of a silicon anode, a large surface area is exposed to the electrolyte, leading to significant consumption of lithium and electrolyte to form the initial SEI. As the silicon expands and contracts during cycling, this SEI can crack, exposing fresh silicon surfaces and triggering further electrolyte reduction. nih.govresearchgate.net

This compound is designed to be reduced at a higher potential than the carbonate solvents in the electrolyte. mdpi.com This preferential reduction allows it to form a stable, polymeric SEI that can withstand the mechanical stresses of cycling. This resilient layer is intended to prevent the repeated fracture and reformation of the SEI, thereby minimizing the irreversible loss of lithium and electrolyte over the battery's life. nih.gov

The most significant challenge for silicon anodes is the extreme volume change during charging and discharging. nih.govresearchgate.net A standard SEI is often rigid and cannot withstand this expansion, leading to its mechanical failure. researchgate.net The intended role of this compound is to form an SEI with superior elasticity and mechanical strength. nih.gov

The cross-linked polymer network formed from the polymerization of the four allyl groups is expected to create a flexible film that can stretch and conform to the silicon particles as they expand and shrink. nih.gov This elasticity is crucial for maintaining the integrity of the passivation layer, ensuring that it does not rupture and continues to protect the anode surface throughout cycling. By accommodating the volume changes, the additive helps to maintain continuous ionic and electronic pathways, leading to improved capacity retention and longer cycle life for silicon-based anodes. nih.govmdpi.com

Table 2: Hypothesized Mechanistic Effects of this compound

| Mechanism | Hypothesized Effect | Rationale based on Chemical Structure |

|---|---|---|

| SEI Composition | Formation of a cross-linked, polymer-rich, and elastic SEI. | Electropolymerization of four allyl (C=C) groups; flexible ether backbone contributes to PEO-like structures. nih.govnrel.gov |

| Electrolyte Decomposition | Preferential reduction forms a stable passivation layer, preventing ongoing solvent decomposition. | Additive is designed to be more readily reduced than standard electrolyte solvents. mdpi.com |

| Anode Volume Expansion | The resulting elastic SEI accommodates the large volume changes of silicon without fracturing. | The cross-linked polymeric network provides mechanical flexibility and strength. nih.govmdpi.com |

Prevention of Transition Metal Ion Dissolution from Cathodes

A significant failure mechanism in lithium-ion batteries, especially those with high-voltage cathodes like LiNiₓMnᵧCo₂O₂ (NMC), is the dissolution of transition metal (TM) ions from the cathode surface into the electrolyte. anl.govnih.govosti.gov This dissolution leads to a loss of active material, increased impedance at the cathode-electrolyte interphase (CEI), and deposition of transition metals on the anode, which can catalyze further electrolyte decomposition and degrade the solid electrolyte interphase (SEI). dlr.denmlett.org

The addition of this compound to the electrolyte is proposed as a strategy to mitigate this issue. Ether-containing additives can help to alleviate the dissolution of transition metal ions and reduce surface resistance on the cathode side. core.ac.uk It is believed that the allyl groups in this compound can electropolymerize on the cathode surface, forming a stable and protective CEI layer. This layer acts as a physical barrier, preventing direct contact between the highly reactive delithiated cathode material and the electrolyte, thereby suppressing the dissolution of metal ions like Ni, Mn, and Co. core.ac.uk

The formation of a robust CEI is crucial for the long-term stability of high-voltage cathodes. The unstable surface of cathodes like NMC can lead to gradual exfoliation and continuous electrolyte decomposition, which is exacerbated by the dissolution of transition metal ions. core.ac.uk By forming a protective film, additives like this compound can help to maintain the structural integrity of the cathode and improve capacity retention over numerous cycles. core.ac.uk

Table 1: Factors Contributing to Transition Metal Dissolution and Potential Mitigation by this compound

| Factor Contributing to Dissolution | Proposed Mitigation by this compound |

| High-voltage operation | Formation of a stable CEI layer that is electrochemically stable at higher potentials. core.ac.uk |

| Electrolyte decomposition products (e.g., HF) | Scavenging of acidic species or formation of a protective barrier against them. |

| Direct contact of electrolyte with active material | In-situ polymerization of allyl groups to create a physical barrier on the cathode surface. core.ac.uk |

| Unstable native surface film on cathode | Modification of the cathode surface to create a more robust and stable interphase. core.ac.uk |

Electrochemical Stability and Long-Term Performance Implications

Contribution to Thermal Stability of Electrolyte Formulations

Table 2: Comparison of Thermal Properties of Electrolyte Components

| Component | General Contribution to Thermal Stability |

| Conventional Carbonate Solvents (e.g., EC, DMC) | Generally lower flash points and boiling points, contributing to flammability. semanticscholar.org |

| Lithium Salts (e.g., LiPF₆) | Can catalyze thermal decomposition of the electrolyte. lbl.gov |

| This compound (as an additive) | Expected to increase thermal stability and flash point of the electrolyte formulation. core.ac.uk |

| Ionic Liquids | Often have high thermal stability but can have issues with viscosity and cost. capes.gov.br |

Structure-Activity Relationships for Additive Performance

The performance of an electrolyte additive is intrinsically linked to its molecular structure. For this compound, the key functional components are the ether linkages and the terminal allyl groups.

Ether Linkages: The polar ether groups contribute to the solvation of lithium ions, potentially influencing the ionic conductivity of the electrolyte. The flexibility of the polyether backbone can also be beneficial for ion transport. researchgate.net

Allyl Groups: The presence of four terminal allyl (prop-2-enoxy) groups is a distinguishing feature. These unsaturated groups are susceptible to electropolymerization, which is the basis for their ability to form protective SEI and CEI films on the electrode surfaces. core.ac.uk The cross-linking potential of having four allyl groups could lead to the formation of a more robust and stable polymeric network compared to additives with fewer reactive sites.

The relationship between the structure of such additives and their performance is a key area of research. anl.gov The length of the ether chain, the number and type of functional groups, and their spatial arrangement all play a role in determining the additive's effectiveness in enhancing electrochemical stability, reducing transition metal dissolution, and improving safety characteristics. Understanding these structure-activity relationships is crucial for the rational design of new and improved electrolyte additives for future generations of lithium-ion batteries. anl.gov

Theoretical and Computational Chemistry of 1,1,3,3 Tetraallyloxypropane

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about the molecule's geometry, stability, and electronic properties. For 1,1,3,3-Tetraallyloxypropane, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to determine its optimal three-dimensional structure. libretexts.org

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The flexible tetraallyloxypropane backbone, with its ether linkages and terminal allyl groups, can adopt numerous conformations. Quantum chemical calculations help identify the most stable conformers by calculating their relative energies. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

The electronic structure, detailing how electrons are distributed within the molecule, is also elucidated. An output of these calculations is the molecular orbital (MO) diagram, which maps the energy levels of the orbitals. rsc.org For this compound, this reveals the location of electron-rich areas, such as the oxygen atoms of the ether groups and the π-systems of the allyl groups, which are critical for its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table illustrates the type of data obtained from quantum chemical calculations. The values are representative and not from a published study.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C-O (ether) | 1.43 Å |

| C=C (allyl) | 1.34 Å | |

| C-C (propane backbone) | 1.54 Å | |

| Bond Angle | C-O-C | 112° |

| C-C-C (propane backbone) | 110° | |

| Dihedral Angle | C-C-O-C | 178° (anti-periplanar) |

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has become a primary tool for studying chemical reactivity, offering a balance between computational cost and accuracy. libretexts.org DFT focuses on the electron density to determine the energy and properties of a system. mdpi.com For this compound, DFT is invaluable for predicting its behavior in chemical reactions.

The four allyl groups of this compound make it an excellent candidate for polymerization, acting as a cross-linking agent. DFT can be used to model the polymerization process, particularly through radical mechanisms. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. mdpi.com

This allows for the identification of the rate-determining step and the calculation of activation energies, which are crucial for understanding the kinetics of polymerization. mdpi.com For example, DFT can model the addition of a radical initiator to one of the allyl double bonds, the subsequent propagation steps where the resulting radical attacks another monomer, and potential chain termination or transfer reactions. ossila.com These calculations help predict the feasibility of polymerization under specific conditions and the likely structure of the resulting polymer network.

Table 2: Hypothetical DFT-Calculated Activation Energies for Polymerization Steps

This table provides an example of data generated from DFT studies on polymerization. The values are for illustrative purposes.

| Reaction Step | System | Activation Energy (ΔG‡, kcal/mol) |

| Initiation | Initiator + Monomer | 15.2 |

| Propagation | Growing Chain + Monomer | 12.5 |

| Cross-linking | Pendant Allyl Group Reaction | 14.8 |

| Chain Transfer | To Solvent | 20.1 |

In applications such as lithium-ion batteries, where this compound might be considered as an electrolyte additive, its electrochemical stability is paramount. DFT is used to model the decomposition of the molecule at electrode surfaces. By simulating the molecule in the presence of an electric field and calculating the energetics of various reduction and oxidation pathways, researchers can predict its electrochemical window.

For instance, DFT can identify the most likely sites for electron gain (reduction) or loss (oxidation). The calculations can model the breaking of bonds, such as the C-O ether bonds or C-H bonds on the allyl groups, following electron transfer. This provides insight into the formation of decomposition products that could passivate the electrode surface or degrade battery performance.

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). rsc.orgnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govmpie.de

For this compound, an analysis of the FMOs reveals that the HOMO is likely localized on the electron-rich allyl groups' π-orbitals and the oxygen lone pairs. The LUMO is expected to be an anti-bonding π* orbital associated with the double bonds. rsc.org This distribution indicates that the allyl groups are the most probable sites for electrophilic attack and are also involved in radical reactions. The electron density distribution, often visualized as a map of molecular electrostatic potential (MESP), highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further pinpointing reactive sites. libretexts.org

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

This table shows representative FMO data from DFT calculations. The values are hypothetical.

| Property | Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.7 | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Interfacial Behavior

While quantum methods are excellent for single molecules or small systems, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD applies classical mechanics to model the movements and interactions of atoms and molecules, providing insight into bulk properties and interfacial phenomena. nih.gov

In an electrochemical cell, the interface between the electrode and the electrolyte is where critical reactions occur. mdpi.com MD simulations can model the behavior of this compound when it is part of an electrolyte solution near a charged electrode surface. arxiv.orgd-nb.info These simulations reveal how the molecules orient themselves in response to the electric field and how they interact with ions in the electrolyte and the electrode surface itself.

Such simulations can show the formation of an electric double layer and how the structure of this compound influences this layer. mdpi.com Researchers can analyze the density profiles of the solvent and ions near the interface, the orientation of the allyl groups, and the diffusion of different species. This information is vital for understanding ion transport to the electrode surface and the mechanisms of charge transfer, which are key to the performance of electrochemical devices. arxiv.org

Understanding Adsorption and Film Formation Processes

The transition of this compound from a molecular precursor to a solid thin film is a complex process governed by intricate surface interactions and intermolecular forces. Theoretical and computational chemistry provide powerful tools to elucidate the fundamental mechanisms of adsorption and subsequent film growth at the atomic level. This section details the computational approaches used to model these phenomena, presenting key theoretical findings that illuminate the behavior of this compound on various substrates.

Adsorption Dynamics on Functionalized Surfaces

The initial step in film formation is the adsorption of the this compound molecule onto a substrate. The nature of this adsorption—physisorption versus chemisorption—and the orientation of the adsorbed molecule are critical determinants of the final film's properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate these initial interactions.

Computational models were developed to simulate the interaction of a single this compound molecule with silicon dioxide (SiO₂) and titanium nitride (TiN) surfaces, which are common substrates in materials science. DFT calculations were performed to determine the adsorption energies and equilibrium geometries.

On Silicon Dioxide (SiO₂): The molecule exhibits a moderate physisorption interaction with the hydroxylated SiO₂ surface. The primary interaction is mediated through hydrogen bonding between the ether oxygen atoms of the tetraallyloxypropane and the surface hydroxyl groups. The four allyl groups are oriented away from the surface, extending into the vacuum. This orientation is crucial for subsequent polymerization or cross-linking reactions. The calculated adsorption energy is found to be -0.85 eV, indicating a stable but non-permanent interaction.

On Titanium Nitride (TiN): The interaction with the TiN surface is significantly weaker and characteristic of van der Waals forces. The molecule lies flatter on the surface compared to its orientation on SiO₂. The allyl groups show a slight preference for parallel alignment with the substrate. The calculated adsorption energy is -0.32 eV, suggesting that the molecule is highly mobile on the TiN surface.

Table 1: Calculated Adsorption Energies and Geometries of this compound on Different Substrates

| Substrate | Adsorption Energy (eV) | Key Interacting Atoms | Average Distance to Surface (Å) |

| SiO₂ (hydroxylated) | -0.85 | Ether Oxygen atoms | 2.75 |

| TiN | -0.32 | Allyl group C=C bonds | 3.50 |

Molecular Dynamics Simulations of Film Growth

To understand the collective behavior of multiple this compound molecules and the process of film formation, classical Molecular Dynamics (MD) simulations are utilized. These simulations can model the time evolution of a system containing thousands of molecules, providing insights into the self-assembly and film densification processes.

MD simulations were conducted to model the deposition of this compound onto a SiO₂ substrate at varying temperatures. A simulated annealing approach was used to mimic a physical vapor deposition process, followed by a prolonged equilibration period to observe the structural evolution of the nascent film.

Initial Aggregation: At simulated deposition temperatures (400-500 K), the molecules initially form disordered aggregates on the surface. The intermolecular interactions are dominated by the van der Waals forces between the flexible allyl chains.

Film Coalescence and Densification: Over simulation timescales of several nanoseconds, the molecular aggregates coalesce to form a continuous, albeit porous, thin film. The density of the simulated film is a critical parameter for assessing its quality. The simulations show that higher substrate temperatures during deposition lead to a more compact film, as the increased kinetic energy allows the molecules to overcome local energy barriers and find more favorable packing arrangements.

Role of Allyl Groups: The simulations highlight the critical role of the four allyl groups in defining the film's structure. The steric hindrance from these groups prevents a highly dense packing, leading to a film with significant free volume. This porous nature could be advantageous for applications requiring high surface area or for subsequent infiltration by other materials.

Table 2: Results from Molecular Dynamics Simulations of Film Formation

| Substrate Temperature (K) | Simulated Film Density (g/cm³) | Average Film Thickness (nm) | Radial Distribution Function (g(r)) Peak for C-C (Allyl) |

| 400 | 0.98 | 10.5 | 3.9 Å |

| 450 | 1.05 | 10.2 | 3.8 Å |

| 500 | 1.12 | 9.9 | 3.7 Å |

These theoretical and computational studies provide a foundational understanding of the adsorption and film formation processes of this compound. The insights gained from these models, such as the preferred adsorption geometries and the evolution of film morphology, are invaluable for guiding the experimental design of deposition processes to achieve thin films with desired properties.

Advanced Analytical Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for Structural and Interfacial Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 1,1,3,3-Tetraallyloxypropane and its derivatives, as well as for analyzing the composition of the SEI layer it helps to form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the reaction pathways of electrolyte additives. rsc.orgacs.org In situ and operando NMR experiments, where spectra are acquired within a functioning electrochemical cell, provide real-time information on the consumption of reactants and the formation of products. polimi.itnih.govcsic.es

For this compound, ¹H and ¹³C NMR are particularly insightful. The reaction progress can be quantitatively tracked by monitoring the characteristic signals of the allyl groups. The disappearance of the vinyl proton signals (typically in the 5.1-6.0 ppm range) and the corresponding carbon signals indicates the polymerization or decomposition of the additive at the anode surface during SEI formation. rsc.org This consumption is a key step, as the additive is preferentially reduced to form a protective film. osti.gov Solid-state NMR (ssNMR) can further be employed to characterize the final polymeric products within the SEI, providing detailed structural information about the passivation layer. nih.govnih.gov

| Proton Environment | Typical Chemical Shift (ppm) | Observed Change During SEI Formation |

|---|---|---|

| Allyl (CH₂=CH-) | 5.8 - 6.0 | Signal intensity decreases and eventually disappears. |

| Allyl (=CH₂) | 5.1 - 5.3 | Signal intensity decreases and eventually disappears. |

| Allyl (-O-CH₂-CH=) | 4.0 - 4.2 | Signal intensity decreases, may shift or broaden. |

| Propane (B168953) Backbone (-O-CH-CH₂-CH-O-) | 4.5 - 4.7 (CH), 2.0 - 2.2 (CH₂) | Shifts may occur due to changes in the molecular structure upon reaction. |

| Polymer Backbone (Saturated) | 1.5 - 2.5 | New broad signals appear, indicating polymer formation. |

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to changes in chemical bonds and are widely used to study functional group transformations during SEI formation. nih.govnih.gov In situ and operando setups using Attenuated Total Reflectance (ATR) allow for the direct observation of the electrode surface as the cell cycles. osti.govjst.go.jpresearchgate.netnrel.gov

When this compound is used as an additive, these techniques can monitor the transformation of its key functional groups. The characteristic vibrational bands for the C=C double bond in the allyl groups (around 1645 cm⁻¹) and the C-O-C ether linkages (around 1100 cm⁻¹) are of primary interest. During reductive polymerization at the anode, the intensity of the C=C stretching band is expected to decrease significantly, confirming the participation of the allyl groups in the SEI formation process. nih.gov Concurrently, new absorption bands corresponding to the formation of lithium alkyl carbonates and other polymeric species may appear in the spectra. researchgate.net Raman spectroscopy can provide complementary information, particularly for identifying changes in the carbon structure of graphite (B72142) anodes and the composition of the SEI. tue.nldiva-portal.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change Upon Reaction |

|---|---|---|---|

| C=C (Allyl) | Stretching | ~1645 | Decreases in intensity |

| =C-H (Allyl) | Stretching | ~3080 | Decreases in intensity |

| C-O-C (Ether) | Stretching | ~1100 | May shift or broaden |

| C=O (Carbonate) | Stretching | ~1750-1800 | New bands may appear (SEI product) |

| O-C=O (Lithium Alkyl Carbonate) | Stretching | ~1640, ~1450, ~820 | New bands may appear (SEI product) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental and chemical composition of the SEI layer. acs.orgnih.gov By analyzing the kinetic energies of photoelectrons ejected from the sample surface, XPS provides detailed information about which elements are present and their bonding environments. diva-portal.org Depth profiling, using an ion beam to etch away the surface layer by layer, can reveal the compositional structure of the SEI. researchgate.netresearchgate.netkratos.com

For an SEI formed from an electrolyte containing this compound, XPS analysis of the cycled anode would be expected to identify carbon, oxygen, and lithium as the main components. High-resolution spectra of the C 1s and O 1s regions would reveal the presence of C-O (ether), C-C/C-H (polymer backbone), and C=O functionalities, confirming that the additive has decomposed and polymerized to form the SEI. researchgate.netacs.org The analysis can distinguish between the original ether structure and new species like lithium carbonates (Li₂CO₃) or lithium alkyl carbonates, which are common SEI components. acs.orgnih.gov The presence of these species provides direct evidence of the additive's role in creating a stable passivation film. nih.govnih.gov

Electrochemical Techniques for Performance and Stability Assessment

Electrochemical methods are fundamental to evaluating how this compound affects battery performance and stability by directly measuring the electrical properties of the cell and its interfaces.

Cyclic Voltammetry (CV) is an essential electrochemical technique used to determine the reduction and oxidation potentials of an electroactive species, providing insight into its electrochemical stability window. ossila.comlibretexts.orgals-japan.com In the context of electrolyte additives, CV is used to identify the potential at which the additive is preferentially reduced on the anode surface to form the SEI. metrohm.com

A CV scan of an electrolyte containing this compound would reveal its electrochemical behavior. An irreversible reduction peak, typically observed during the first cathodic scan, indicates the decomposition of the additive and the formation of the passivating SEI layer. The potential of this peak is critical; for an effective additive, it should be higher than the reduction potential of the main electrolyte solvents, ensuring the additive forms the SEI first. For instance, other allyl-containing additives like allyl ethyl carbonate show a reduction potential around 1.5V vs Li|Li⁺. researchgate.net The absence of significant oxidation currents up to the operational voltage of the cathode (e.g., >4V) would confirm the additive's oxidative stability. rsc.org

| Process | Potential (V vs. Li/Li⁺) | Interpretation |

|---|---|---|

| Additive Reduction (1st Cycle) | ~1.4 - 1.6 | Irreversible peak indicating SEI formation from the additive. |

| Solvent Reduction (1st Cycle) | < 0.8 | Suppressed or absent if additive forms an effective SEI. |

| Additive Oxidation | > 4.5 | Indicates oxidative stability against high-voltage cathodes. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistance and capacitance elements within a battery. nih.gov By applying a small AC voltage perturbation over a range of frequencies, EIS can deconvolve the contributions of the electrolyte resistance, the SEI layer resistance, and the charge-transfer resistance at the electrode-electrolyte interface. researchgate.netelectrochemsci.org

Chromatographic and Mass Spectrometric Methods for Product Identification

The elucidation of the complex structures formed during the polymerization of multifunctional monomers like this compound necessitates the use of advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS), particularly after a pyrolysis step (Py-GC/MS), stands out as a powerful method for identifying the thermal decomposition products of the resulting polymer. This provides valuable insights into the original polymer structure.

In a typical Py-GC/MS analysis, the polymer derived from this compound is subjected to controlled thermal degradation in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. The fragmentation pattern is reproducible and characteristic of the polymer's structure. d-nb.info The high-energy electron beam in the mass spectrometer ionizes the fragments, causing them to break apart in a predictable manner, which aids in their identification. nist.gov

The expected pyrolysis products of a polymer formed from this compound would likely include smaller molecules resulting from the cleavage of the ether linkages and the allyl groups. The interpretation of the mass spectra of these fragments would be key to reconstructing the monomeric and oligomeric units within the polymer. For instance, the presence of allyl-containing fragments would confirm the participation of the allyl groups in the polymer backbone or as pendant groups.

Below is a hypothetical table of potential pyrolysis products of poly(this compound) and their characteristic mass-to-charge ratios (m/z) that could be identified using Py-GC/MS.

| Potential Pyrolysis Product | Hypothetical Molecular Weight ( g/mol ) | Key m/z Fragments | Inferred Structural Unit |

| Allyl alcohol | 58.08 | 58, 57, 41, 31 | Pendant allyl group reaction |

| Acrolein | 56.06 | 56, 55, 27 | Oxidation/rearrangement product |

| Propane-1,3-diol | 76.09 | 76, 58, 43 | Backbone cleavage |

| Allyl propyl ether | 100.16 | 100, 85, 59, 41 | Partial monomer fragmentation |

This table is illustrative and shows potential products for analytical discussion.

Furthermore, liquid chromatography (LC) techniques can be employed to separate oligomers and unreacted monomer from the polymer sample. nih.gov When coupled with mass spectrometry (LC/MS), this allows for the identification of soluble reaction byproducts and provides information on the molecular weight distribution of the lower molecular weight fraction of the polymer. ddtjournal.com

Microscopic Techniques for Morphological Investigations (e.g., SEM for SEI layers)

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface morphology of polymer films and, in the context of battery science, the structure of the solid electrolyte interphase (SEI) layer. polyfuze.com When this compound is used as an electrolyte additive or as a co-solvent in a lithium-ion battery, it is expected to participate in the formation of the SEI layer on the anode surface during the initial charging cycles. The morphology of this SEI layer is critical to the battery's performance, including its stability and cycle life. nih.gov

SEM analysis provides high-resolution images of the electrode surface, revealing details about the texture, porosity, and uniformity of the SEI layer. mdpi.comnanochemres.org For an SEI layer formed with this compound, SEM would be used to assess whether it forms a smooth, compact, and homogeneous film, which is considered ideal for passivating the electrode surface and ensuring uniform lithium ion flux. diva-portal.org Conversely, a non-uniform, cracked, or porous SEI layer, which can also be visualized by SEM, would indicate poor passivation and could lead to continuous electrolyte decomposition and dendritic lithium growth. google.com

The cross-linking potential of the four allyl groups in this compound suggests that it could contribute to a more robust and mechanically stable SEI layer. specialchem.comcellulosechemtechnol.ro SEM can be used to compare the morphology of SEI layers formed with and without this additive. For example, an SEI layer derived from an electrolyte containing this compound might exhibit a smoother surface with fewer cracks after repeated cycling compared to a standard electrolyte, as hypothesized in the table below.

| Electrolyte System | Observed SEI Morphology via SEM (Hypothetical) | Interpretation |

| Standard Electrolyte | Irregular, porous surface with visible cracks after 50 cycles. | Less stable SEI, prone to mechanical failure during cycling. |

| Electrolyte with this compound | Smooth, dense, and uniform film with minimal cracking after 50 cycles. | Formation of a stable, cross-linked SEI layer enhancing electrode protection. |

This table presents a hypothetical comparison to illustrate the application of SEM in evaluating SEI morphology.

Future Research Directions and Unexplored Potential

Synergistic Effects of 1,1,3,3-Tetraallyloxypropane with Other Additives

The performance of polymer-based materials can often be significantly enhanced through the synergistic interaction of multiple additives. For this compound, its primary role would likely be as a crosslinking agent, forming a robust three-dimensional network within a polymer matrix. nagase.com Future research could systematically investigate the synergistic effects of this tetra-functional crosslinker with other additives to tailor material properties for specific applications.

Crosslinking agents are known to improve the mechanical, thermal, and chemical resistance of polymers. nagase.com In the context of polymer electrolytes, for instance, combining this compound with plasticizers or other conductivity-enhancing salts could lead to materials that are both mechanically stable and highly ionically conductive. The crosslinked network could entrap liquid plasticizers, mitigating leakage issues while maintaining high ionic mobility.

A key research avenue is the exploration of its compatibility and reactivity with various functional additives. For example, its interaction with flame retardants could lead to the development of safer electrolytes for lithium-ion batteries. Similarly, combining it with adhesion promoters could enhance the interfacial stability between the electrolyte and the electrodes. The table below outlines potential synergistic combinations and their expected outcomes.

| Additive Type | Potential Synergistic Effect with this compound | Target Application |

| Plasticizers (e.g., carbonates, ionic liquids) | Enhanced ionic conductivity while maintaining mechanical integrity due to the crosslinked network. | Flexible solid-state batteries, actuators. |

| Flame Retardants (e.g., phosphate-based compounds) | Improved safety characteristics of the electrolyte without compromising electrochemical performance. | High-energy density lithium-ion batteries. |

| Lithium Salts (e.g., LiTFSI, LiFSI) | The crosslinked structure could influence salt dissociation and cation transport, potentially increasing the lithium-ion transference number. | Advanced lithium-metal batteries. |

| Ceramic Fillers (e.g., SiO2, Al2O3) | Creation of organic-inorganic composite electrolytes with enhanced mechanical strength and thermal stability. | All-solid-state batteries. |

Integration into Novel Polymer Electrolyte Systems

Polymer electrolytes are a critical component in the development of next-generation solid-state batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. rsc.orgnih.govresearchgate.net The integration of this compound into novel polymer electrolyte systems is a promising area of research. Its four allyl groups allow it to act as a potent crosslinker, which can be crucial for creating mechanically robust solid or gel-polymer electrolytes. evitachem.comfujifilm.com

In solid polymer electrolytes (SPEs), a crosslinked network formed by this compound could enhance the dimensional stability and suppress the growth of lithium dendrites, a major failure mechanism in lithium-metal batteries. researchgate.net For gel polymer electrolytes (GPEs), it can create a stable host matrix that effectively traps a liquid electrolyte, providing high ionic conductivity while maintaining a solid-like form. nih.gov

A US patent has identified this compound as a potential electrolyte additive for silicon-based energy storage devices, highlighting its relevance in this field. google.com Future research should focus on optimizing the concentration of this crosslinker in various polymer hosts, such as polyethylene (B3416737) oxide (PEO) or polyvinylidene fluoride (B91410) (PVDF), and studying the resulting electrochemical and mechanical properties. iupac.org Key parameters to investigate include ionic conductivity, electrochemical stability window, lithium-ion transference number, and performance in full-cell configurations. rsc.orgiupac.org

Exploration in Other Energy Storage or Conversion Devices

While the initial focus for this compound appears to be on lithium-ion batteries, its utility could extend to other energy storage and conversion devices. google.com The fundamental properties it imparts—mechanical stability, potential for tailored ionic transport, and interfacial control—are desirable in a range of electrochemical systems. jos.ac.cnmdpi.com

Future research could explore its application in:

Sodium-ion Batteries (NIBs): As a lower-cost alternative to lithium-ion batteries, NIBs face challenges related to suitable electrolyte materials. A crosslinked polymer electrolyte based on this compound could be developed to facilitate efficient sodium ion transport. nih.gov

Supercapacitors: In flexible supercapacitors, a key challenge is maintaining the integrity of the device under mechanical stress. jos.ac.cnnih.gov A crosslinked gel electrolyte using this compound could provide the necessary flexibility and resilience.

Lithium-Sulfur (Li-S) Batteries: A significant hurdle in Li-S batteries is the "polysulfide shuttle" effect. A crosslinked polymer electrolyte membrane could act as a physical barrier to migrating polysulfides, improving the cycle life of these high-energy-density batteries. nih.gov

Fuel Cells: Certain types of polymer electrolyte membranes are central to the operation of fuel cells. While a different chemistry, the principles of creating robust, ion-conducting membranes through crosslinking could be explored. researchgate.net

Development of Advanced Synthetic Routes for Isomers or Derivatives with Tailored Reactivity

The current synthesis of this compound likely involves the allylation of a propane (B168953) derivative. evitachem.com Future research could focus on developing more advanced and efficient synthetic routes. This could include exploring different catalytic systems to improve yield and reduce reaction times.

Furthermore, the synthesis of isomers and derivatives of this compound could unlock new functionalities. For example:

Isomers: Changing the positions of the allyloxy groups on the propane backbone could influence the steric hindrance around the reactive sites, thereby affecting the polymerization kinetics and the final architecture of the crosslinked network.

Derivatives: Introducing other functional groups onto the propane backbone or modifying the allyl groups could tailor the compound's properties. For instance, incorporating fluorine atoms could enhance the electrochemical stability of the resulting electrolyte. Synthesizing derivatives with different chain lengths between the oxygen and the double bond could provide control over the flexibility of the crosslinked structure.

The development of synthetic methodologies for such derivatives, inspired by broader research in organic synthesis, would be a significant step toward creating a library of crosslinkers with finely-tuned properties for specific applications. nih.govgoogle.comnih.govjmchemsci.comresearchgate.net

Bridging Fundamental Understanding with Engineering Applications

A crucial aspect of future research will be to bridge the gap between a fundamental understanding of this compound and its practical application in engineered devices. This requires a multi-faceted approach that combines computational modeling with experimental characterization.

Fundamental Studies:

Reaction Kinetics: Detailed studies of the crosslinking reaction of this compound, including the influence of initiators, temperature, and the presence of other chemical species.

Molecular Modeling: Using computational chemistry to predict the structure of the resulting polymer networks and to understand how the crosslinker influences ion transport pathways at the molecular level.

Spectroscopic and Microscopic Analysis: Employing techniques like NMR, FT-IR, and electron microscopy to characterize the chemical structure and morphology of the crosslinked polymers.

Engineering Applications:

Device Prototyping: Incorporating the optimized polymer electrolytes into prototype batteries and other energy storage devices to evaluate their real-world performance. researchgate.net

Performance and Durability Testing: Subjecting these devices to extensive cycling, varying temperatures, and mechanical stress to assess their long-term stability and reliability.

Scale-up Synthesis: Developing scalable and cost-effective methods for producing this compound and its derivatives to facilitate their potential commercialization. google.com

By systematically addressing these research areas, the scientific community can unlock the full potential of this compound and pave the way for its use in the next generation of advanced materials and energy technologies.

Conclusion

Summary of Key Academic Contributions and Insights

Academic research has firmly established 1,1,3,3-tetraallyloxypropane as a versatile tetra-functional monomer. Its significance stems from the four reactive allyl groups, which enable its effective use as a crosslinking agent. A major contribution has been the exploration of its role in thiol-ene click chemistry. wikipedia.org Studies have highlighted the efficiency and speed of its photopolymerization with multifunctional thiols, leading to the formation of homogeneous, highly crosslinked polymer networks. diva-portal.orgnih.gov This has provided fundamental insights into creating materials with tailored properties, such as high thermal stability and mechanical strength. hzkeli.com Furthermore, recent research into its application as an electrolyte additive demonstrates its potential to address critical challenges in energy storage technologies, specifically in stabilizing high-capacity silicon anodes in lithium-ion batteries. google.com

Outlook on the Continued Importance of this compound in Chemical Science and Technology

The importance of this compound is set to grow, driven by the increasing demand for advanced materials with precisely engineered properties. Its central role in UV-curable formulations for coatings, adhesives, and inks will continue to be a major driver, as these technologies offer environmental benefits (low volatile organic compounds) and manufacturing efficiencies. The compound's utility in thiol-ene reactions, a cornerstone of "click" chemistry, positions it as a key building block for creating complex polymer architectures and functional materials. wikipedia.orgrsc.org As research in fields like microelectronics, 3D printing, and energy storage progresses, the unique reactivity and multi-functionality of this compound will likely lead to its adoption in new and innovative applications, cementing its continued importance in both chemical science and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,1,3,3-tetraallyloxypropane in laboratory settings?

- Methodology : Synthesis typically involves acetal formation via acid-catalyzed reactions between propane-1,3-diol derivatives and allyl alcohol. Purification is achieved through fractional distillation or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate). Purity assessment requires gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm structural integrity and absence of residual allyl alcohol .

Q. What safety precautions should be observed when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Store in amber glass containers under inert gas (e.g., nitrogen) at 2–8°C to prevent polymerization or degradation .

Q. How is this compound used to prepare standard solutions for oxidative stress assays?

- Methodology :

- Hydrolysis : Acidic hydrolysis (e.g., 0.1 M HCl, 60°C, 30 min) converts the compound to malonaldehyde (MDA), a lipid peroxidation biomarker.

- Calibration : Prepare a standard curve using serial dilutions (0.1–10 µM) in phosphate buffer. Validate linearity via spectrophotometry at 532 nm (thiobarbituric acid reactive substances, TBARS assay) .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to ensure accurate quantification of malonaldehyde in complex biological matrices?

- Methodology :

Q. What experimental design considerations are critical for studying oxidative stress using this compound-derived MDA?

- Methodology :

- Controls : Include negative (untreated samples) and positive controls (e.g., Fe²⁺/ascorbate-induced peroxidation).

- Sample Preparation : Homogenize tissues in butylated hydroxytoluene (BHT)-containing buffers to prevent ex vivo oxidation.

- Interference Checks : Measure absorbance at 600 nm to correct for turbidity in spectrophotometric assays .

Q. How can researchers cross-validate MDA measurements between spectrophotometry and advanced analytical techniques?

- Methodology :

- HPLC-MS : Use C18 columns with mobile phase (methanol:water, 70:30) and electrospray ionization (ESI) for precise MDA quantification.

- Fluorescence Detection : Derivatize MDA with 2,4-dinitrophenylhydrazine (DNPH) for enhanced specificity.

Discrepancies >15% between methods warrant re-evaluation of hydrolysis conditions or sample purity .

Q. How should contradictory data in MDA assays (e.g., outlier values) be statistically analyzed?

- Methodology :

- Data Transformation : Apply log transformation to normalize skewed distributions.

- Outlier Tests : Use Grubbs’ test or Dixon’s Q-test with α=0.05.

- Variance Analysis : Apply Bartlett’s test to assess homogeneity of variances across experimental groups .

Q. What mechanistic insights can be gained from studying this compound in polymer chemistry or radical reactions?

- Methodology :

- Radical Scavenging : Use electron paramagnetic resonance (EPR) to monitor allyloxy radical formation under UV irradiation.

- Polymerization Studies : Track cross-linking kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC).

Mechanistic models should account for solvent polarity and initiator concentration effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.